![molecular formula C7H9ClN2O2 B3222020 Methyl 2-aminoisonicotinate hydrochloride CAS No. 1210824-89-7](/img/structure/B3222020.png)
Methyl 2-aminoisonicotinate hydrochloride
Description
Methyl 2-aminoisonicotinate hydrochloride , also known by its chemical formula C₇H₉ClN₂O₂ , is a compound with the following synonyms: Methyl 2-aminopyridine-4-carboxylate and 2-Aminopyridine-4-carboxylic Acid Methyl Ester . It exists as a crystalline solid with a melting point of 147°C .
Synthesis Analysis
The synthesis of Methyl 2-aminoisonicotinate hydrochloride involves the reaction between 2-aminopyridine-4-carboxylic acid and methanol . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis
The molecular formula of Methyl 2-aminoisonicotinate hydrochloride is C₇H₉ClN₂O₂ , and its molecular weight is approximately 152.15 g/mol . The compound consists of a pyridine ring with an amino group and a carboxylate group, along with a methyl ester .
Chemical Reactions Analysis
Methyl 2-aminoisonicotinate hydrochloride can participate in various chemical reactions, including esterification , hydrolysis , and acid-base reactions . Its reactivity is influenced by the presence of the amino and carboxylate functional groups .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
methyl 2-aminopyridine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h2-4H,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGJLMANGURMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1210824-89-7 | |
Record name | 4-Pyridinecarboxylic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210824-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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